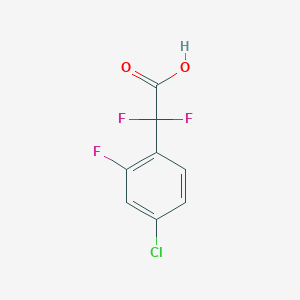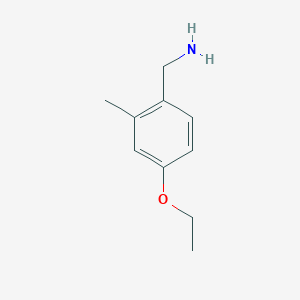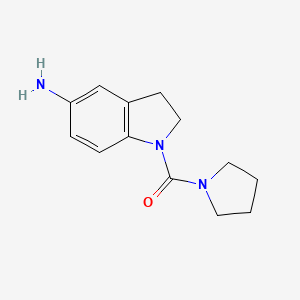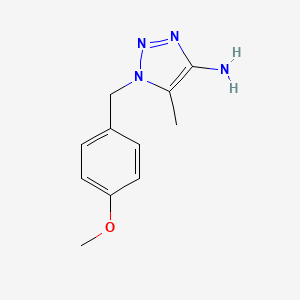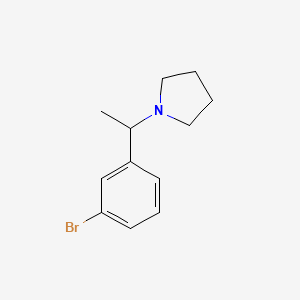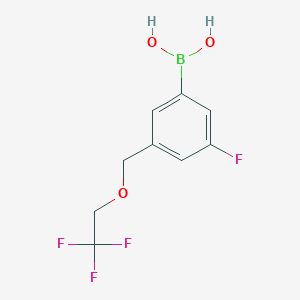![molecular formula C13H15N5O4 B1407009 tert-Butyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate CAS No. 1672675-25-0](/img/structure/B1407009.png)
tert-Butyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate
概要
説明
tert-Butyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. The presence of the tert-butyl group and the nitrophenyl group in the structure of this compound imparts unique chemical properties and reactivity, making it of interest in various fields of scientific research and industrial applications.
準備方法
The synthesis of tert-Butyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a cycloaddition reaction between an azide and a nitrile compound.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through an alkylation reaction, where a tert-butyl halide reacts with the tetrazole derivative in the presence of a base.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity of the final product.
化学反応の分析
tert-Butyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The tetrazole ring can undergo substitution reactions, where one of the nitrogen atoms is replaced by another functional group.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as hydrogen gas and palladium catalyst, and nucleophiles for substitution reactions.
科学的研究の応用
tert-Butyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of tert-Butyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The tetrazole ring can also participate in hydrogen bonding and coordination with metal ions, affecting the compound’s reactivity and biological activity.
類似化合物との比較
tert-Butyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate can be compared with other similar compounds, such as:
tert-Butyl [5-(4-nitrophenyl)tetrazol-2-yl]acetate: Similar structure but with the nitro group in a different position on the phenyl ring.
tert-Butyl [5-(3-aminophenyl)tetrazol-2-yl]acetate: Similar structure but with an amino group instead of a nitro group.
tert-Butyl [5-(3-methylphenyl)tetrazol-2-yl]acetate: Similar structure but with a methyl group instead of a nitro group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other similar compounds.
特性
IUPAC Name |
tert-butyl 2-[5-(3-nitrophenyl)tetrazol-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4/c1-13(2,3)22-11(19)8-17-15-12(14-16-17)9-5-4-6-10(7-9)18(20)21/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSVUUNEFWIGBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1N=C(N=N1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 5-(2,2,2-trifluoroacetyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B1406930.png)

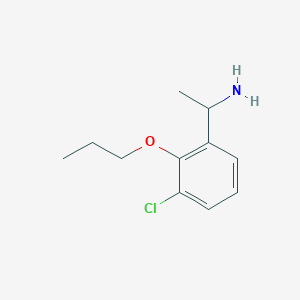
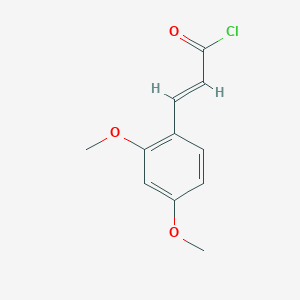
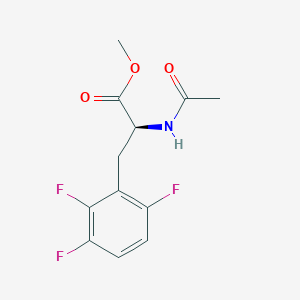
(propan-2-yl)amine](/img/structure/B1406935.png)

